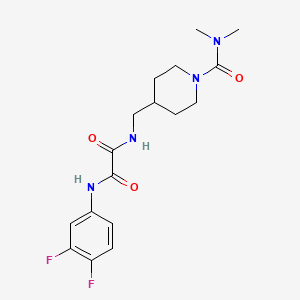

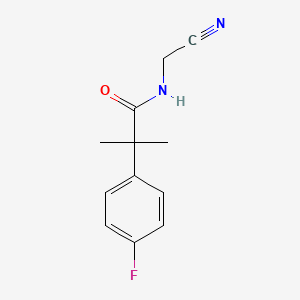

N1-(3,4-difluorophenyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(3,4-difluorophenyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, paper discusses a fentanyl analogue with a piperidine ring, which is a common feature in many pharmaceutical compounds due to its nitrogen heterocycle that can engage in various chemical interactions.

Synthesis Analysis

The synthesis of oxalamides and related compounds can be complex, involving multiple steps and potential rearrangements. Paper describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of this compound. The method involves a Meinwald rearrangement sequence and is noted for being operationally simple and high yielding, which is advantageous for laboratory synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy, as mentioned in paper . These techniques allow for the determination of the three-dimensional arrangement of atoms within a molecule and can provide information on how the molecule might interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of oxalamides and related compounds can be inferred from the vibrational spectra studies, as seen in paper . The study of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, which shares the piperidinyl moiety with the compound of interest, suggests that the carbonyl group is a region of negative electrostatic potential, making it a site for electrophilic attack, while the rings are positive regions, indicating possible sites for nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with piperidine rings and oxalamide groups can be complex. The vibrational spectra, as well as HOMO and LUMO energy analyses, provide insights into the stability and charge transfer within the molecule . These properties are crucial for understanding how the compound might behave under different conditions and how it might interact with biological systems.

Mechanism of Action

Mode of Action

Some studies suggest that similar compounds may exert their effects by binding with dna, thereby altering dna replication and inhibiting the growth of tumour cells .

Biochemical Pathways

It’s suggested that similar compounds may interfere with the process of angiogenesis, a central process involved in the aggressive growth of tumors and of their metastases .

Result of Action

Similar compounds have been found to present anti-angiogenic and dna cleavage activities . They efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays .

properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2N4O3/c1-22(2)17(26)23-7-5-11(6-8-23)10-20-15(24)16(25)21-12-3-4-13(18)14(19)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRLJAMEWYOUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)

![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)

![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)

![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)

![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)